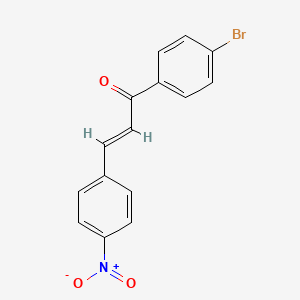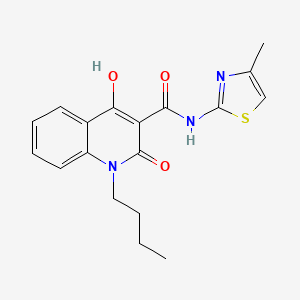
1-butyl-4-hydroxy-N-(4-methyl-1,3-thiazol-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-BU-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (4-METHYL-THIAZOL-2-YL)-AMIDE is a complex organic compound that belongs to the quinoline and thiazole families
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BU-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (4-METHYL-THIAZOL-2-YL)-AMIDE typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the thiazole moiety. Common reagents and conditions include:
Starting Materials: Quinoline derivatives, thiazole derivatives
Reagents: Acids, bases, oxidizing agents, reducing agents
Conditions: Elevated temperatures, inert atmosphere, specific solvents
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates
Purification: Techniques like crystallization, chromatography
Scalability: Adjustments to reaction conditions for large-scale production
Chemical Reactions Analysis
Types of Reactions
1-BU-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (4-METHYL-THIAZOL-2-YL)-AMIDE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide
Reduction: Removal of oxygen atoms or addition of hydrogen, using reducing agents like sodium borohydride
Substitution: Replacement of functional groups, using nucleophiles or electrophiles
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Organic solvents like dichloromethane, ethanol
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules
Biology: Studied for its interactions with biological macromolecules
Medicine: Potential therapeutic agent for treating diseases
Industry: Used in the development of new materials and chemicals
Mechanism of Action
The mechanism of action of 1-BU-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (4-METHYL-THIAZOL-2-YL)-AMIDE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity
Receptors: Binding to cellular receptors to modulate signaling pathways
Pathways: Involvement in metabolic or signaling pathways
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with similar quinoline cores
Thiazole Derivatives: Compounds with similar thiazole moieties
Uniqueness
1-BU-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (4-METHYL-THIAZOL-2-YL)-AMIDE is unique due to its specific combination of quinoline and thiazole structures, which may confer distinct biological and chemical properties.
Properties
Molecular Formula |
C18H19N3O3S |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
1-butyl-4-hydroxy-N-(4-methyl-1,3-thiazol-2-yl)-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C18H19N3O3S/c1-3-4-9-21-13-8-6-5-7-12(13)15(22)14(17(21)24)16(23)20-18-19-11(2)10-25-18/h5-8,10,22H,3-4,9H2,1-2H3,(H,19,20,23) |
InChI Key |
MMTJZZJUWRAYDM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=NC(=CS3)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-methylphenyl)-3-[(E)-[(E)-3-phenylprop-2-enylidene]amino]thiourea](/img/structure/B12000936.png)
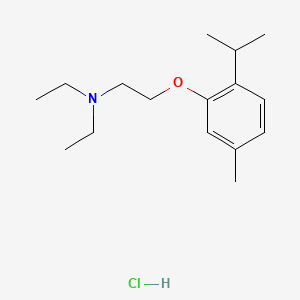

![2-{4-[(E)-(Isonicotinoylhydrazono)methyl]-2-methoxyphenoxy}-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B12000960.png)
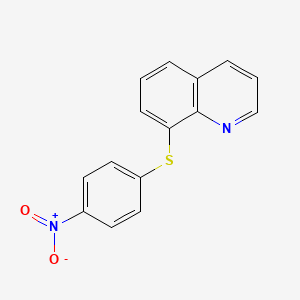
![1H-Benzimidazole, 2-[2-[(2-methylpropyl)thio]phenyl]-](/img/structure/B12000971.png)
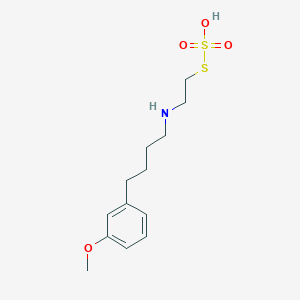
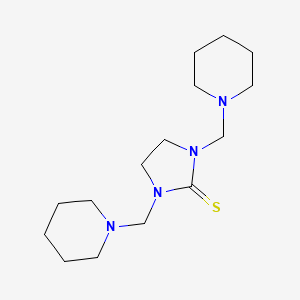
![5-(4-Ethoxyphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12000992.png)




